molecular formula C13H18O B13044564 1-(4-Methylphenyl)hexan-2-one

1-(4-Methylphenyl)hexan-2-one

Cat. No.: B13044564
M. Wt: 190.28 g/mol
InChI Key: MXVFWNFIJQXJNI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone with a hexan-2-one backbone and a 4-methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)hexan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 4-methylbenzoic acid.

    Reduction: 1-(4-methylphenyl)hexan-2-ol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Methylphenyl)hexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)hexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Methylacetophenone: Similar structure but lacks the hexan-2-one backbone.

    Hexan-2-one: Lacks the aromatic ring.

    4-Methylhexan-2-one: Similar backbone but different substitution pattern.

Uniqueness

1-(4-Methylphenyl)hexan-2-one is unique due to the combination of the aromatic ring and the hexan-2-one backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(4-methylphenyl)hexan-2-one

InChI

InChI=1S/C13H18O/c1-3-4-5-13(14)10-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3

InChI Key

MXVFWNFIJQXJNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

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